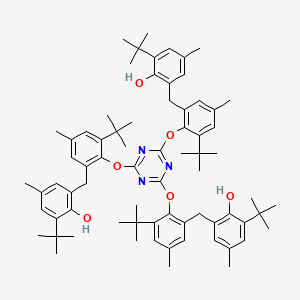
Phenol, 2,2',2''-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of 2,4,6-tri-substituted-1,3,5-triazines, including Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-), typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding nucleophile . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The triazine core can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenol groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymer photostabilizers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) involves its interaction with specific molecular targets and pathways. The phenol groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The triazine core may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Phenol, 2,2’,2’'-(1,3,5-triazine-2,4,6-triyltris(oxy(3-(1,1-dimethylethyl)-5-methyl-2,1-phenylene)methylene))tris(6-(1,1-dimethylethyl)-4-methyl-) can be compared with other similar compounds, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity
Propiedades
Número CAS |
40703-84-2 |
|---|---|
Fórmula molecular |
C72H93N3O6 |
Peso molecular |
1096.5 g/mol |
Nombre IUPAC |
2-[[2-[[4,6-bis[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenoxy]-1,3,5-triazin-2-yl]oxy]-3-tert-butyl-5-methylphenyl]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C72H93N3O6/c1-40-25-46(58(76)52(31-40)67(7,8)9)37-49-28-43(4)34-55(70(16,17)18)61(49)79-64-73-65(80-62-50(29-44(5)35-56(62)71(19,20)21)38-47-26-41(2)32-53(59(47)77)68(10,11)12)75-66(74-64)81-63-51(30-45(6)36-57(63)72(22,23)24)39-48-27-42(3)33-54(60(48)78)69(13,14)15/h25-36,76-78H,37-39H2,1-24H3 |
Clave InChI |
OOCWAVBPKVUDLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC3=NC(=NC(=N3)OC4=C(C=C(C=C4C(C)(C)C)C)CC5=C(C(=CC(=C5)C)C(C)(C)C)O)OC6=C(C=C(C=C6C(C)(C)C)C)CC7=C(C(=CC(=C7)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



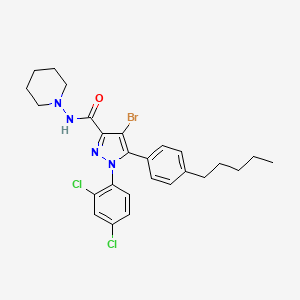
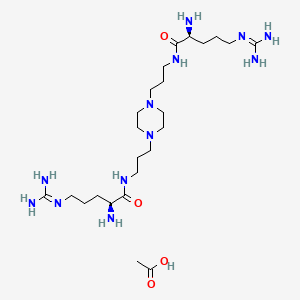
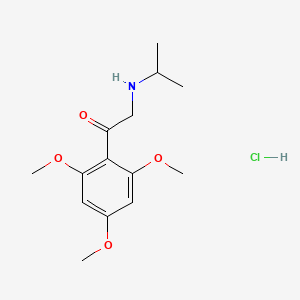
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
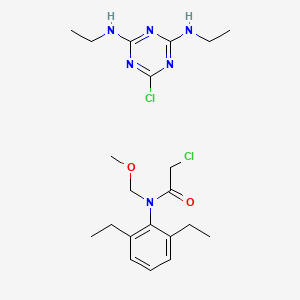
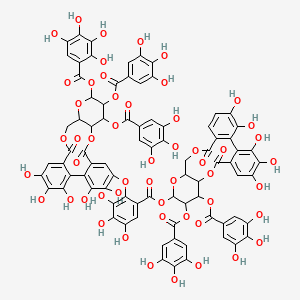
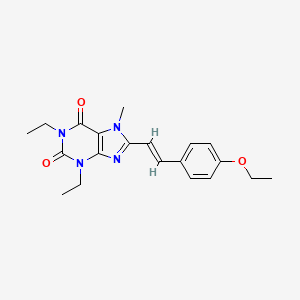

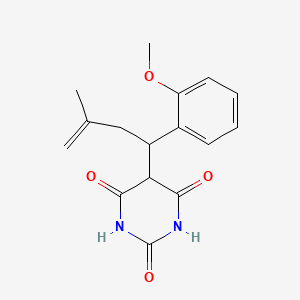
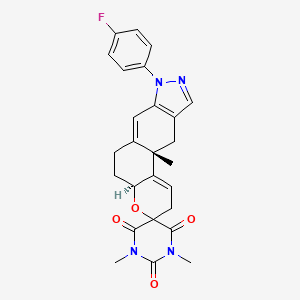
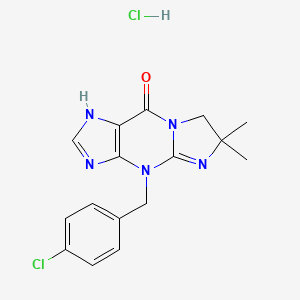

![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
